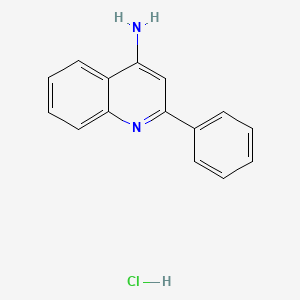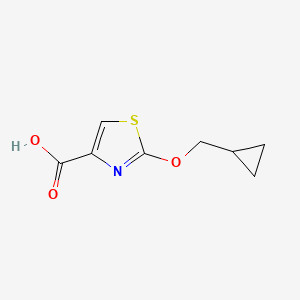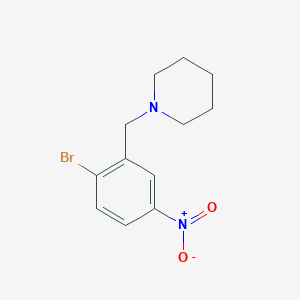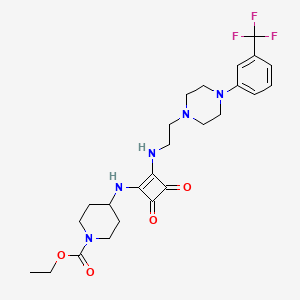
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
概要
説明
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a chemical compound with a complex structure that includes a pyrimidinone ring, a morpholine group, and a carboxylic acid moiety[_{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ...
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves multiple steps, starting with the formation of the pyrimidinone ring[_{{{CITATION{{{1{3-[6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena100801570?context=bbe). One common approach is to react a suitable pyrimidinone precursor with morpholine under controlled conditions to introduce the morpholine group[{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is often automated to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{3-6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines can be formed.
Substitution: Substituted pyrimidinones and morpholines are typical products.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism by which 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
類似化合物との比較
3-[6-methyl-2-(morpholin-4-yl)-4-oxo-1,4-dihydropyrimidin-5-yl]propanoic acid: Similar structure with a different substitution pattern.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains a morpholine group and a methoxy group.
(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-yl-butan-1-one: Contains a morpholine group and a pyrrolidinyl group.
Uniqueness: 3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(4-methyl-2-morpholin-4-yl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWXSUTQUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)




